Broad-Spectrum Target Selectivity Profile: Negative Across 60+ Biological Targets Versus Active Positional Isomers
6-Oxo-6H-benzo[c]chromene-10-carboxamide has been tested in the NIH Molecular Libraries Program across at least 60 distinct biological targets and returned 'Inactive' in every single confirmatory and screening assay [1]. This includes targets spanning multiple protein families: glucocerebrosidase, pyruvate kinase, Cdc25B phosphatase, S1P1/S1P3 GPCRs, MKP-1/MKP-3 dual-specificity phosphatases, Hsp90 chaperone, Bfl-1 anti-apoptotic protein, cathepsins B/L/G/S cysteine proteases, Factor XIa/XIIa serine proteases, HIV-1 RT-RNase H, 5HT1a/1e serotonin receptors, RORA nuclear receptor, MMP13 metalloproteinase, PLK1 kinase, and Tau protein [1]. In contrast, the close positional isomer N-(6-oxo-6H-benzo[c]chromen-3-yl)-acetamide (3-position substitution) shows potent MAO A inhibition with IC50 = 40 nM [2], and 6-oxo-6H-benzo[c]chromene-8,10-dicarboxylate derivatives demonstrate dual AChE/BChE inhibitory activity [3].
| Evidence Dimension | Number of biological targets showing activity (active vs. inactive) |
|---|---|
| Target Compound Data | 0 out of 60+ targets active; all assays returned 'Inactive' |
| Comparator Or Baseline | N-(6-oxo-6H-benzo[c]chromen-3-yl)-acetamide: active against MAO A, IC50 = 40 nM. 6-oxo-6H-benzo[c]chromene-8,10-dicarboxylate: active against AChE/BChE (dual inhibitor). |
| Quantified Difference | Target compound shows zero measurable activity across all tested targets, whereas 3-substituted and 8,10-disubstituted analogs show nanomolar to micromolar potency at specific enzyme targets. |
| Conditions | NIH Molecular Libraries Program HTS assays (biochemical and cell-based); MAO A radiometric assay; Ellmann's calorimetric AChE/BChE assay. |
Why This Matters
This compound's uniquely broad and consistently negative selectivity profile makes it a valuable negative control for counter-screening in benzo[c]chromene-based probe development, where active positional isomers cannot substitute without introducing confounding target engagement.
- [1] PubChem BioAssay Summary for CID 965351. 60+ assay records. All activity outcomes: Inactive. Targets include glucocerebrosidase (AID 360), pyruvate kinase (AID 361), Cdc25B (AID 368), S1P3 (AID 373), MKP-1 (AID 374), Firefly Luciferase (AID 411), 14-3-3 (AID 422), MKP-3 (AID 425), Hsp90 (AID 429), Bfl-1 (AID 432), BAP1 (AID 436), Cathepsin B (AID 453), Cathepsin L (AID 460), Cathepsin S (AID 501), Cathepsin G (AID 581), Complement C1s (AID 538), HIV-1 RT-RNase H (AID 565), 5HT1a (AID 567), Hsc70 (AID 568), MMP13 (AID 570), 5HT1E (AID 571), AmpC (AID 584), Tau (AID 596), DNA Pol III (AID 603), RhoK2 (AID 604), YjeE (AID 605), LYP (AID 606), FKBP12 (AID 608), MT1-MMP (AID 618), PLK1 (AID 619), M1 receptor (AID 626), ER-alpha (AID 629), Smad (AID 630), PPARgamma (AID 631), Factor XIa (AID 680), Factor XIIa (AID 684), Placental AP (AID 690), and others. View Source
- [2] BindingDB. BDBM50038928: N-(6-Oxo-6H-benzo[c]chromen-3-yl)-acetamide. Affinity Data: IC50 = 40 nM against MAO A (rat brain, radiometric assay with [3H]-serotonin). View Source
- [3] Iqbal, J. et al. (2018). New chromenone derivatives as cholinesterase inhibitors and molecular docking studies. Medicinal Chemistry, 14(8). 6-oxo-6H-benzo[c]chromene-8,10-dicarboxylate derivatives show dual AChE/BChE inhibition. View Source
